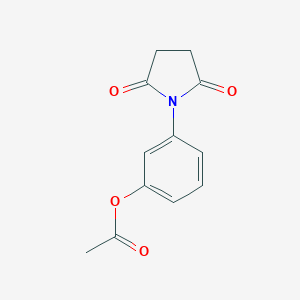![molecular formula C17H19N3O3 B377459 N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B377459.png)
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The furan ring, a five-membered aromatic ring containing one oxygen atom, is a key structural component that imparts unique properties to the compound .
準備方法
The synthesis of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by further reactions to introduce the benzamide moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide has several scientific research applications:
作用機序
The mechanism of action of N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide involves its interaction with various molecular targets. The compound can chelate metal ions through its hydrazone and furan moieties, forming stable complexes that can interfere with biological processes. The azomethine nitrogen and furanyl oxygen are key sites for binding to metal ions, which can enhance its biological activity .
類似化合物との比較
Similar compounds include other furan derivatives and hydrazone-containing molecules. For example:
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar in structure but contains a hydroxyl group on the benzene ring.
Furan-2-carbaldehyde hydrazone: Lacks the benzamide moiety but shares the furan and hydrazone components.
N-(1-{[2-(2-furylmethylene)hydrazino]carbonyl}-2-methylpropyl)benzamide is unique due to its specific combination of the furan ring, hydrazone linkage, and benzamide moiety, which confer distinct chemical and biological properties .
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35g/mol |
IUPAC名 |
N-[1-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)15(19-16(21)13-7-4-3-5-8-13)17(22)20-18-11-14-9-6-10-23-14/h3-12,15H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChIキー |
NLHVCVYAVGNEMV-WOJGMQOQSA-N |
SMILES |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
異性体SMILES |
CC(C)C(C(=O)N/N=C/C1=CC=CO1)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)NN=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[5-Butyl-2-ethyl-3-({4-nitro-2,1,3-benzoxadiazol-5-yl}amino)anilino]-4-nitro-2,1,3-benzoxadiazole](/img/structure/B377381.png)
![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)
![4-hydroxy-3-phenyl-5-[5-(phenylimino)-1,3-pentadienyl]-1,3-thiazole-2(3H)-thione](/img/structure/B377385.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B377386.png)


![N'-(11H-indeno[1,2-b]quinoxalin-11-ylidene)acetohydrazide](/img/structure/B377392.png)
![4-Bromo-2-({[5-bromo-2-(2,6-dimethylanilino)-1-benzofuran-4-yl]imino}methyl)phenol](/img/structure/B377394.png)

![5-[2-Chloro-4-(dimethylamino)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377396.png)
![N-[5-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-pentadienyl]-N-phenylacetamide](/img/structure/B377397.png)

![4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-1-(3-chlorophenyl)-5,5-dimethylimidazole-2-thione](/img/structure/B377401.png)
